![molecular formula C16H28N2O3 B4739974 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4739974.png)
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid
Overview
Description
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as PPC or PPCA, is a chemical compound that has shown potential in scientific research applications. PPC is a cyclic amino acid derivative that has been studied for its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have an effect on the cholinergic system, which is involved in the regulation of memory and learning.
Biochemical and Physiological Effects:
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve cognitive function in animal models. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have neuroprotective effects, reducing the damage caused by neurotoxins in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is its potential for use in the treatment of a variety of diseases. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's and Parkinson's disease. However, one limitation of using 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to develop targeted therapies.
Future Directions
There are a number of future directions for research on 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid. One area of research could be the development of targeted therapies based on a better understanding of the mechanism of action of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid. Another area of research could be the investigation of the potential use of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research on the safety and efficacy of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in humans, as most of the current research has been conducted in animal models.
Conclusion:
In conclusion, 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid is a chemical compound that has shown potential in scientific research applications. It has been studied for its mechanism of action, its biochemical and physiological effects, and its potential use in the treatment of various diseases. While there is still much to be learned about 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid, it is clear that it has the potential to be a valuable tool in the development of new therapies for a variety of conditions.
Scientific Research Applications
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related conditions. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[(1-propylpiperidin-4-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-2-9-18-10-7-12(8-11-18)17-15(19)13-5-3-4-6-14(13)16(20)21/h12-14H,2-11H2,1H3,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFLMAMKMDCJAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2CCCCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823744 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(1-Propylpiperidin-4-yl)carbamoyl]cyclohexanecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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